![molecular formula C24H37NO2 B585868 Synaptamide-d4 CAS No. 946524-43-2](/img/structure/B585868.png)
Synaptamide-d4
Overview
Description
Mechanism of Action
Target of Action
Synaptamide-d4, also known as N-Docosahexaenoylethanolamine-d4, is an endogenous metabolite of docosahexaenoic acid (DHA) that exhibits synaptogenic and neurogenic effects . It primarily targets microglia cells, which play a crucial role in neuroinflammation .
Mode of Action
this compound interacts with its targets by binding to both the cannabinoid-1 and 2 (CB1 and CB2) cannabinoid receptors . It significantly reduces the production of TNF-α and NO in cultured microglia cells . It increases intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB but suppresses LPS-induced nuclear translocation of NF-κB p65 .
Biochemical Pathways
The compound affects the cAMP/PKA signaling pathway . By enhancing this pathway, it inhibits NF-κB activation, which is a key player in the inflammatory response . This results in a decrease in the production of pro-inflammatory cytokines and chemokines .
Pharmacokinetics
It is known that the compound is synthesized in neuronal cells from unesterified docosahexaenoic acid (dha) or dha-lysophosphatidylcholine (dha-lysopc), the two major lipid forms that deliver dha to the brain .
Result of Action
The action of this compound leads to a significant reduction in neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain . This suggests that this compound is a potent suppressor of neuroinflammation .
Action Environment
Biochemical Analysis
Biochemical Properties
Synaptamide-d4 interacts with various enzymes, proteins, and other biomolecules. It is synthesized in neuronal cells from unesterified docosahexaenoic acid (DHA) or DHA-lysophosphatidylcholine (DHA-lysoPC), the two major lipid forms that deliver DHA to the brain . The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to significantly reduce lipopolysaccharide (LPS)-induced production of TNF-α and NO in cultured microglia cells . It also influences cell function by enhancing intracellular cAMP levels, phosphorylation of PKA, and phosphorylation of CREB .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It suppresses LPS-induced nuclear translocation of NF-κB p65, indicating its role in inhibiting inflammation . This effect is abolished by adenylyl cyclase or PKA inhibitors, suggesting that this compound exerts its effects through the cAMP/PKA signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have beneficial effects on thermal allodynia and mechanical hyperalgesia dynamics over time . It also prevented working and long-term memory impairment . These results are probably based on the supportive effect of this compound on spared nerve injury (SNI)-impaired hippocampal plasticity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a dosage of 10 mg/kg/day for 7 days was found to significantly reduce neuroinflammatory responses, such as microglia activation and mRNA expression of inflammatory cytokines, chemokine, and iNOS in the brain .
Metabolic Pathways
The metabolic pathways of this compound involve its interaction with enzymes and cofactors. The synthesis of this compound is mediated at least in part via N-docosahexaenoylphosphatidylethanolamine (NDoPE) hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synaptamide-d4 can be synthesized from unesterified docosahexaenoic acid or docosahexaenoyl-lysophosphatidylcholine. The process involves the uptake of these substrates in neuronal cells, where they are metabolized to N-docosahexaenoylphosphatidylethanolamine and subsequently to synaptamide . The synthesis is mediated by N-acylphosphatidylethanolamine-phospholipase D, with the reaction conditions including the use of hexachlorophene or bithionol as inhibitors to decrease synaptamide production .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same biochemical pathways identified in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Synaptamide-d4 undergoes various biochemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly in the presence of specific enzymes or catalysts.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Catalysts: Enzymes like N-acylphosphatidylethanolamine-phospholipase D.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, which can have different biological activities.
Scientific Research Applications
Synaptamide-d4 has a wide range of scientific research applications:
Neuroscience: It is used to study neurogenesis, neurite growth, and synaptogenesis
Pharmacology: It is investigated for its potential therapeutic effects in neuroinflammatory and neurodegenerative conditions.
Biochemistry: It serves as a model compound to understand the metabolism of docosahexaenoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
N-docosahexaenoylethanolamine: The non-deuterated form of synaptamide.
N-arachidonoylethanolamine: Another endocannabinoid-like compound with similar neurogenic properties.
N-palmitoylethanolamine: Known for its anti-inflammatory effects.
Uniqueness
Synaptamide-d4 is unique due to its deuterated nature, which makes it a valuable tool in metabolic studies. The deuterium atoms provide stability and allow for precise tracking in biochemical assays, distinguishing it from its non-deuterated counterparts .
Biological Activity
Introduction
Synaptamide-d4, a deuterated form of N-docosahexaenoylethanolamine (synaptamide), is a bioactive lipid derived from docosahexaenoic acid (DHA). This compound has garnered attention due to its neurogenic, neuritogenic, and synaptogenic properties, making it a potential therapeutic agent for neurodegenerative diseases and cognitive disorders. This article examines the biological activities of this compound, focusing on its mechanisms of action, biosynthesis, and relevant research findings.
cAMP Signaling Pathway
This compound exerts its biological effects primarily through the activation of the orphan G-protein coupled receptor 110 (GPR110). Research indicates that this compound stimulates cyclic adenosine monophosphate (cAMP) production in neuronal cells, which is crucial for its neurogenic effects. At concentrations as low as 10 nM, this compound significantly increases cAMP levels in both cortical neurons and neural stem cells (NSCs) .
- Neurite Outgrowth : The compound promotes neurite outgrowth and synaptic formation in hippocampal neurons. The inhibition of cAMP production using adenylyl cyclase inhibitors abolishes these effects, underscoring the importance of cAMP signaling in mediating this compound's actions .
- CREB Activation : this compound also enhances the phosphorylation of cAMP response element-binding protein (CREB), further supporting its role in promoting neuronal differentiation and survival .
Neurogenesis and Synaptogenesis
This compound has been shown to induce neurogenic differentiation in NSCs. Studies reveal that it promotes the expression of neuronal markers and enhances synaptic activity . The compound's ability to facilitate synaptogenesis is particularly significant for developing therapeutic strategies aimed at enhancing cognitive function.
Formation from DHA
This compound is synthesized from DHA via a series of enzymatic reactions involving N-acylphosphatidylethanolamine-phospholipase D (NAPE-PLD). In experiments using Neuro2A neuronal cells, it was demonstrated that unesterified DHA is more effective than DHA-lysophosphatidylcholine in producing this compound. Specifically, unesterified DHA resulted in a 1.5 to 2.4 times higher yield of this compound compared to its lysophosphatidylcholine counterpart .
Time-Dependent Production
The synthesis of this compound from DHA follows a time-dependent pattern. In controlled studies, significant amounts of this compound were observed within the first 8 hours of incubation with DHA, with continued production over 24 hours . This highlights the dynamic nature of this compound synthesis in neuronal environments.
Neuroprotective Effects
A case study involving the administration of this compound demonstrated its potential neuroprotective effects against oxidative stress. In vitro studies revealed that treatment with this compound reduced cell death in neuronal cultures exposed to oxidative agents . This suggests that this compound could be beneficial in conditions characterized by oxidative stress, such as Alzheimer's disease.
Anti-Inflammatory Properties
Research has indicated that this compound may also possess anti-inflammatory properties. It has been shown to modulate inflammatory responses in microglial cells, leading to reduced cytokine production . This anti-inflammatory action could further enhance its therapeutic potential for neurodegenerative diseases.
Comparative Data Table
Property | Synaptamide | This compound | Mechanism |
---|---|---|---|
Source | DHA | Deuterated DHA | Enzymatic conversion |
cAMP Production | Yes | Yes | GPR110 activation |
Neurite Outgrowth | Yes | Yes | cAMP-dependent signaling |
Neurogenesis Induction | Yes | Yes | Enhances NSC differentiation |
Anti-inflammatory Effects | Limited | Potential | Modulates microglial activity |
Neuroprotective Effects | Yes | Yes | Reduces oxidative stress-induced damage |
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i22D2,23D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEHOLRSGZPBSM-DXYZWJMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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